REACTION_CXSMILES
|
[CH2:1]=[O:2].Cl.[Cl:4][C:5]1[CH:6]=[C:7]2[O:13][C:12](=[O:14])[NH:11][C:8]2=[N:9][CH:10]=1>O>[OH:2][CH2:1][N:11]1[C:8]2=[N:9][CH:10]=[C:5]([Cl:4])[CH:6]=[C:7]2[O:13][C:12]1=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)NC(O2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 4 hours at 50° to 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice, filtration
|
Type
|
WASH
|
Details
|
the residue is washed with ice water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCN1C(OC=2C1=NC=C(C2)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |